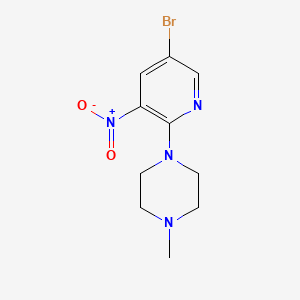
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine is a halogenated heterocyclic compound with the molecular formula C9H11BrN4O2 and a molecular weight of 287.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a piperazine ring substituted at the 2-position.
Métodos De Preparación
The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-nitropyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate (K2CO3), is often used to facilitate the reaction.
Procedure: The 5-bromo-2-nitropyridine is reacted with 4-methylpiperazine in the presence of the base and solvent.
Análisis De Reacciones Químicas
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts for reduction and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through its halogenated and nitro functionalities .
Comparación Con Compuestos Similares
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine can be compared with similar compounds such as:
5-Bromo-2-nitropyridine: Lacks the piperazine ring, making it less versatile in biological applications.
3-Bromo-5-nitropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Amino-3-bromo-5-nitropyridine: Contains an amino group instead of a piperazine ring, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H13BrN4O2 |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
1-(5-bromo-3-nitropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-2-4-14(5-3-13)10-9(15(16)17)6-8(11)7-12-10/h6-7H,2-5H2,1H3 |
Clave InChI |
ZKEMRVOTQLCKMS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


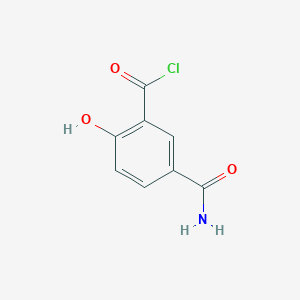
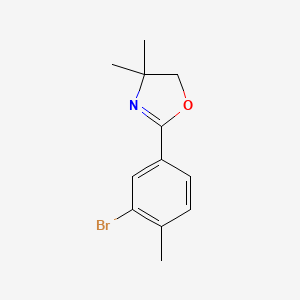
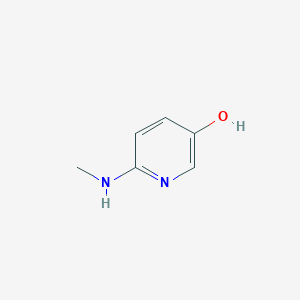
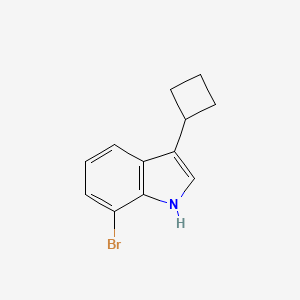
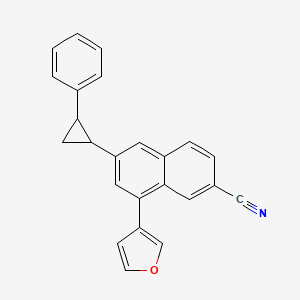
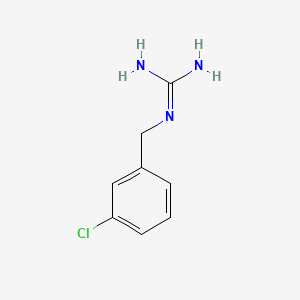
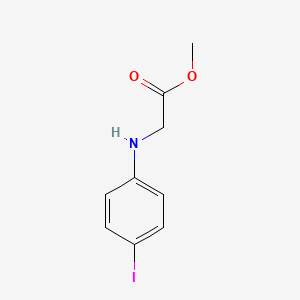
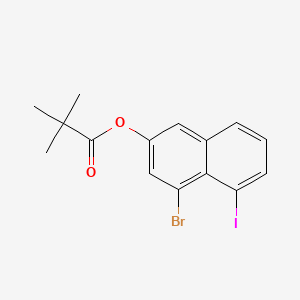
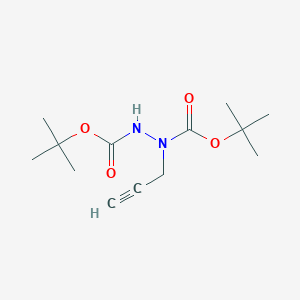
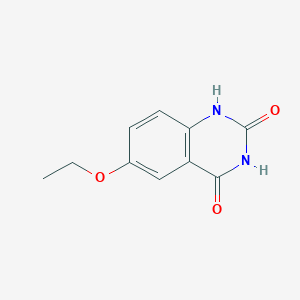

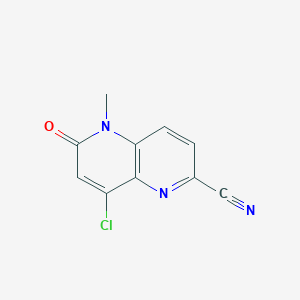

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
